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Compound of Interest

Compound Name: Rivulariapeptolides 1155

Cat. No.: B15576605

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the isolation and structural characterization of
Rivulariapeptolides, a novel class of potent serine protease inhibitors. Discovered from the
marine cyanobacterium Rivularia sp., these cyclodepsipeptides present a promising avenue for
therapeutic development. This document provides a comprehensive overview of the cutting-
edge native metabolomics workflow, from initial screening to final structure confirmation,
offering valuable insights for researchers in natural product discovery and drug development.

Introduction to Rivulariapeptolides

Rivulariapeptolides are a family of non-ribosomally synthesized peptides characterized by a
unique cyclic structure and potent inhibitory activity against serine proteases like chymotrypsin.
[1][2] Their discovery was facilitated by an innovative native metabolomics approach that
integrates non-targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) with
native mass spectrometry to detect protein-ligand binding directly from complex mixtures.[2][3]
This methodology accelerates the identification of bioactive compounds, bypassing the need
for traditional, iterative bioassay-guided fractionation. Four novel Rivulariapeptolides have been
identified and characterized: Rivulariapeptolide 1185, 1155, 1121, and 989.[2]

Quantitative Data Summary

The key quantitative data for the isolated Rivulariapeptolides are summarized in the tables
below.
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Table 1: Physicochemical Properties of
Rivulariapeptolides

Compound Name

Molecular Formula

Exact Mass [M+H]*

Mass Error (ppm)

(m/z)

Rivulariapeptolide

Ce1HssNoO1s 1186.6400 0.5
1185
Rivulariapeptolide

Cs9Hs2N9O15 1156.5923 -0.2
1155
Rivulariapeptolide

Cs6HsgaNoOa1s 1122.6080 -0.1
1121
Rivulariapeptolide 989  CsoHeoaNsO13 989.4978 -0.1

Data sourced from Reher et al., 2022.[2]

Table 2: Biological Activity of Rivulariapeptolides and

Related Compounds

Compound Target Protease ICs0 (NM)
Rivulariapeptolide 1185 (1) Chymotrypsin 13.17 + SD
Rivulariapeptolide 1155 (2) Elastase Most Potent

Molassamide (5)

Proteinase K

Second Most Potent

Molassamide B (6)

Chymotrypsin

24.65 = SD

ICso0 values represent the concentration of the compound required to inhibit 50% of the

enzyme's activity. Data is presented as mean + standard deviation (n=3). "Most Potent" and

"Second Most Potent” are relative comparisons within the study. Data sourced from Reher et

al., 2022.[2]

Experimental Protocols
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This section provides a detailed overview of the methodologies employed in the isolation and
structure elucidation of Rivulariapeptolides.

Native Metabolomics Screening

The initial screening for chymotrypsin inhibitors was performed using a scalable native
metabolomics approach.[2][4]

o Sample Preparation: A crude methanolic extract of Rivularia sp. was prepared.

o Chromatography: The extract was separated using ultra-high-performance liquid
chromatography (UHPLC) with a C18 core-shell microflow column (Kinetex C18, 150 x 1
mm, 1.8 um particle size).[2]

o Mobile Phase A: Water + 0.1% Formic Acid
o Mobile Phase B: Acetonitrile + 0.1% Formic Acid

o Gradient: A linear gradient from 5-50% B over 4 minutes, then to 99% B over 1 minute,
followed by a 2-minute wash at 99% B and a 3-minute re-equilibration at 5% B.[2]

o Flow Rate: 150 pL/min.[2]
o Native Mass Spectrometry:

o Post-column, the eluent pH was adjusted to "native-like" conditions using a make-up pump
infusing ammonium acetate.[2]

o The target protein, chymotrypsin, was infused orthogonally into the electrospray ionization
(ESI) source.[4]

o Protein-ligand complexes were detected by Fourier-transform mass spectrometry (FT-
MS). The mass difference between the apo-protein and the complex indicated the
molecular weight of the binding ligand.[2]

Mass Spectrometry-Guided Isolation

Compounds identified as binders in the native metabolomics screen were targeted for isolation.
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o Solid-Phase Extraction (SPE): The crude extract was fractionated using SPE to separate
compounds based on polarity.[2]

o Preparative High-Performance Liquid Chromatography (HPLC): The targeted fractions from
SPE were subjected to preparative HPLC to isolate the pure compounds. The selection of
fractions for purification was guided by the protein-ligand complex ratios observed in the
native metabolomics experiment.[2]

Structure Elucidation

A combination of high-resolution mass spectrometry and nuclear magnetic resonance (NMR)
spectroscopy was used to determine the planar structures and stereochemistry of the isolated
compounds.

e High-Resolution Tandem Mass Spectrometry (MS/MS):

o High-resolution MS/MS data was acquired to determine the molecular formula and obtain
fragmentation patterns.

o Computational tools such as SIRIUS and ZODIAC were used to predict molecular
formulas from the exact mass.[5]

o CANOPUS was employed to classify the MS/MS spectra, which indicated a 'cyclic
depsipeptide’ structure.[5]

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o A suite of 1D (*H) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments were
conducted to elucidate the planar structure, including the amino acid sequence and the
connectivity of the residues.[4] The relative configuration of stereocenters was determined
through NOESY and HMBC experiments.[2]

e Advanced Marfey's Method:

o To determine the absolute configuration of the amino acid residues, the isolated
compounds were hydrolyzed to their constituent amino acids.[3]
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o The amino acid hydrolysate was then derivatized with 1-fluoro-2,4-dinitrophenyl-5-L-
alanine amide (L-FDAA or Marfey's reagent).[3]

o The resulting diastereomeric derivatives were analyzed by UHPLC-MS and compared to
authentic standards to assign the L or D configuration to each amino acid.[3]

Protease Inhibition Assay

The biological activity of the purified compounds was confirmed using an orthogonal
fluorescence-based assay.[2]

e The inhibitory activity of the purified Rivulariapeptolides against chymotrypsin, elastase, and
proteinase K was measured.[2]

e The assay was performed under conditions mimicking the native mass spectrometry setup to
ensure the biological relevance of the initial screen.[2]

» ICso values were determined by measuring the reduction in fluorescence of a substrate upon
enzymatic cleavage in the presence of varying concentrations of the inhibitor.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the discovery
and characterization of Rivulariapeptolides.
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Caption: High-level experimental workflow for the isolation of Rivulariapeptolides.
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Caption: Workflow for the structure elucidation of Rivulariapeptolides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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